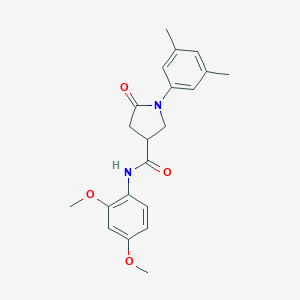

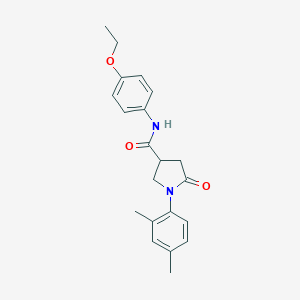

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

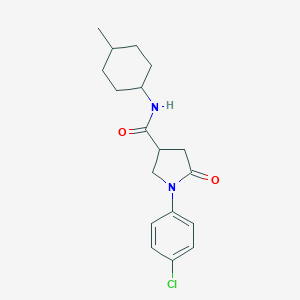

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has been widely studied due to its potential application in scientific research. This compound is commonly referred to as FPOP and is used as a probe for studying protein structure and dynamics.

Mechanism of Action

FPOP works by generating a highly reactive species, hydroxyl radical, which reacts with solvent-exposed methionine residues in proteins. The reaction between FPOP and methionine residues results in the addition of a hydroxyl group to the sulfur atom of methionine, which can then be detected using mass spectrometry.

Biochemical and Physiological Effects:

FPOP has been shown to have minimal effects on protein structure and function. Studies have shown that FPOP does not significantly alter the stability or activity of proteins, making it an ideal probe for studying protein structure and dynamics.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPOP is its ability to selectively target solvent-exposed methionine residues in proteins. This allows researchers to study the solvent accessibility of proteins and their interactions with other proteins. FPOP is also relatively easy to synthesize and has minimal effects on protein structure and function.

One of the limitations of FPOP is its potential to generate false positives in mass spectrometry experiments. This can be mitigated by using multiple proteases to digest the protein and confirm the results. FPOP also has limited applicability for studying proteins with few methionine residues.

Future Directions

There are several future directions for research on FPOP. One area of research is the development of new probes that can target other amino acids in proteins. This would allow researchers to study different aspects of protein structure and dynamics.

Another area of research is the development of new methods for detecting FPOP-labeled proteins. This would allow researchers to study protein interactions in real-time and gain a better understanding of protein function.

Finally, there is a need for further studies on the limitations and potential pitfalls of using FPOP as a probe for studying protein structure and dynamics. This will help researchers to better interpret their results and avoid false positives in mass spectrometry experiments.

Conclusion:

In conclusion, FPOP is a valuable tool for studying protein structure and dynamics. Its ability to selectively target solvent-exposed methionine residues in proteins makes it an ideal probe for studying protein-protein interactions. While FPOP has some limitations, its potential for future research is significant, and it will likely continue to be an important tool for studying protein structure and dynamics in the years to come.

Synthesis Methods

The synthesis of FPOP involves the reaction of 4-bromobenzaldehyde with 2-fluoroacetophenone in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with pyrrolidine-3-carboxylic acid and triethylamine to yield FPOP. This synthesis method has been optimized to produce high yields of FPOP with minimal impurities.

Scientific Research Applications

FPOP has been widely used as a probe for studying protein structure and dynamics. This compound is particularly useful for studying solvent accessibility and protein-protein interactions. FPOP works by oxidizing solvent-exposed methionine residues in proteins, which can then be detected using mass spectrometry. This allows researchers to map the solvent accessibility of proteins and study their interactions with other proteins.

properties

Product Name |

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |

|---|---|

Molecular Formula |

C19H15BrFNO4 |

Molecular Weight |

420.2 g/mol |

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C19H15BrFNO4/c20-14-3-7-16(8-4-14)22-10-13(9-18(22)24)19(25)26-11-17(23)12-1-5-15(21)6-2-12/h1-8,13H,9-11H2 |

InChI Key |

QDKNIYNYBOXDDE-UHFFFAOYSA-N |

SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

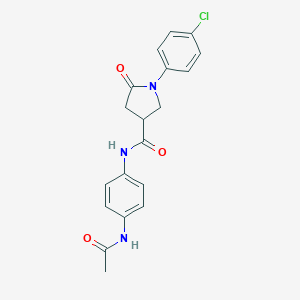

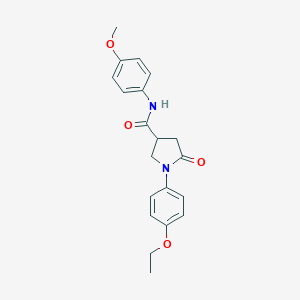

![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

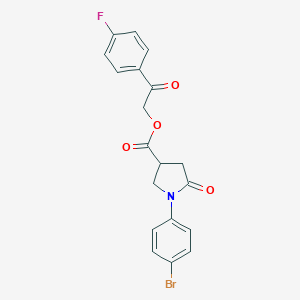

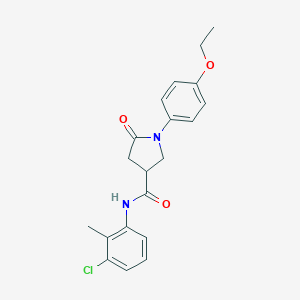

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)

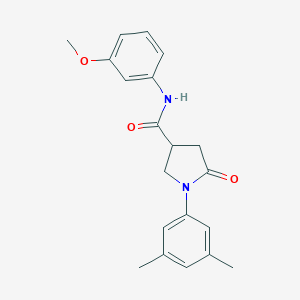

![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

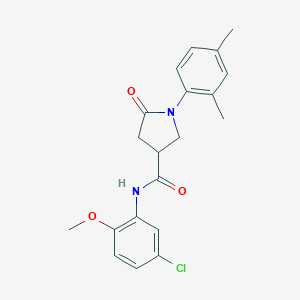

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)